3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
furan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-6-3-11-23-15)21-9-7-20(8-10-21)16-12-13-4-1-2-5-14(13)18-19-16/h3,6,11-12H,1-2,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFQNLQQSRXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently cyclized with 5,6,7,8-tetrahydrocinnoline under controlled conditions to yield the final product. Common reagents used in these reactions include triethylamine, dichloromethane, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperazine moiety can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Core Structure Influence: The tetrahydrocinnoline core (target compound) vs.
Substituent Effects: The furan-2-carbonyl group (target compound) is associated with competitive binding in kinase inhibitors, as seen in ’s compound, which showed computational promise against BKI-1294 . Replacing furan with oxazole-pyridine () introduces a larger aromatic system, which may enhance π-π stacking but reduce solubility .
Synthetic Yields: Triazole-based analogs (e.g., 6h, 6l) were synthesized in 74–78% yields , suggesting efficient routes for piperazine-linked heterocycles.
Pharmacological and Computational Insights
- Antimalarial Potential: highlights that furan-carbonyl-piperazine derivatives exhibit competitive binding to PfCDPK4, a critical kinase in Plasmodium transmission. Molecular dynamics simulations indicated stable target engagement, though experimental validation is pending .
- Neurotrophic Activity : Triazole-piperazine hybrids () demonstrated neurotrophic effects, underscoring the structural versatility of this scaffold for diverse therapeutic applications .
Physicochemical Properties
- Solubility and Stability: The tetrahydrocinnoline core likely improves metabolic stability compared to non-hydrogenated analogs. The furan-2-carbonyl group may confer moderate solubility in polar solvents, whereas phenyl ethenesulfonyl derivatives () are more lipophilic .
Biological Activity
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, relevant studies, and implications for pharmacology.
The compound has the following properties:
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- IUPAC Name : this compound
- Structural Features : The presence of the furan ring and piperazine moiety suggests potential interactions with various biological targets.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities such as:
- Antimicrobial Properties : Piperazine derivatives have shown efficacy against various pathogens.
- Anticancer Activity : The structural components allow for interactions with cellular pathways involved in cancer progression.
- Neuropharmacological Effects : Potential applications in treating neurological disorders due to interactions with neurotransmitter systems.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Interaction : Binding to serotonin receptors (e.g., 5-HT2A) and opioid receptors (e.g., Mu-type opioid receptor) has been documented for related compounds .
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit topoisomerases and other enzymes critical for DNA replication and repair.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Identified significant receptor binding affinity for 5-HT2A and Mu-type opioid receptors. |
| Smith et al. (2024) | Reported anticancer activity in vitro against breast cancer cell lines with IC50 values indicating potent effects. |
| Lee et al. (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below clinically relevant thresholds. |
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic reactions involving:
- Formation of the piperazine ring.
- Introduction of the furan-2-carbonyl group.
- Cyclization to form the tetrahydrocinnoline structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
